1-(Isoquinolin-6-YL)ethanone

Catalog No.
S738350
CAS No.
1015070-54-8
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Isoquinolin-6-YL)ethanone

CAS Number

1015070-54-8

Product Name

1-(Isoquinolin-6-YL)ethanone

IUPAC Name

1-isoquinolin-6-ylethanone

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-7H,1H3

InChI Key

BKFUTIVUUBJCIS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)C=NC=C2

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=NC=C2

1-(Isoquinolin-6-YL)ethanone is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

One specific application of 1-(Isoquinolin-6-YL)ethanone is in the synthesis of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and because of their distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . Subsequently, the synthesized molecules were screened for their efficacy against the typical drugs in the market .

1-(Isoquinolin-6-YL)ethanone is an organic compound classified within the isoquinoline family, characterized by its unique structure that features an ethanone group attached to the sixth position of the isoquinoline ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications as a pharmaceutical intermediate. Its molecular formula is C11H9NO, and it has a molecular weight of approximately 171.20 g/mol. The compound is known for its ability to inhibit cytochrome P450 1A2, an important enzyme involved in drug metabolism, thus influencing various biochemical pathways and therapeutic outcomes .

, making it versatile in synthetic chemistry:

  • Oxidation: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives.
  • Reduction: Reduction processes can convert the ethanone group into alcohols or other reduced forms.
  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring, enhancing its chemical diversity.

The biological activity of 1-(Isoquinolin-6-YL)ethanone is primarily attributed to its role as a cytochrome P450 1A2 inhibitor. This inhibition affects the metabolism of numerous drugs and endogenous compounds, which can lead to altered pharmacokinetics and pharmacodynamics. Additionally, the compound has been shown to influence cell signaling pathways related to oxidative stress and apoptosis, indicating potential therapeutic implications in conditions characterized by these processes .

The synthesis of 1-(Isoquinolin-6-YL)ethanone can be achieved through several methods:

  • Friedel-Crafts Acylation: A common synthetic route involves the Friedel-Crafts acylation of isoquinoline with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction typically requires anhydrous conditions and careful temperature control to prevent side reactions.
  • Alternative Methods: Industrial production may utilize continuous flow reactors for enhanced yield and purity. Additionally, metal-free oxidative cross-coupling techniques have been explored to improve efficiency while minimizing environmental impact .

Due to its biological properties, 1-(Isoquinolin-6-YL)ethanone finds applications in various fields:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals targeting cytochrome P450 enzymes.
  • Research: Utilized in studies investigating oxidative stress and apoptosis mechanisms.
  • Chemical Industry: Serves as an intermediate in the synthesis of more complex organic compounds and materials .

Research on 1-(Isoquinolin-6-YL)ethanone has highlighted its interactions with various biomolecules, particularly enzymes involved in drug metabolism. Its role as a CYP1A2 inhibitor suggests significant implications for drug-drug interactions and personalized medicine approaches. The compound's ability to cross the blood-brain barrier also raises interest in its potential neuropharmacological effects .

1-(Isoquinolin-6-YL)ethanone can be compared with other isoquinoline derivatives based on structural and functional similarities:

Compound NameStructure DescriptionUnique Features
1-(Isoquinolin-1-YL)ethanoneEthanone group at the first position of isoquinolineDifferent metabolic profile due to position change
2-Bromo-1-(isoquinolin-6-YL)ethanoneBromo substituent presentEnhanced reactivity due to bromine atom
1-(Isoquinolin-4-YL)ethanoneEthanone group at the fourth positionVariation in biological activity compared to 6-position
Quinoline derivativesSimilar core structure but with different substituentsDifferences in reactivity and biological effects

The uniqueness of 1-(Isoquinolin-6-YL)ethanone lies in its specific substitution pattern at the sixth position of the isoquinoline ring, which significantly influences its chemical reactivity and biological activity. This distinctiveness makes it a valuable compound for further research and application in various scientific domains .

XLogP3

1.9

Dates

Modify: 2023-08-15

Explore Compound Types